1,3-Benzodithiole, 2-methoxy-
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Overview
Description
1,3-Benzodithiole, 2-methoxy- is an organic compound that belongs to the class of benzodithioles These compounds are characterized by a benzene ring fused with a 1,3-dithiol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodithiole, 2-methoxy- can be synthesized through various methods. One common approach involves the copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S8) or selenium (Se). This reaction involves sulfur rearrangement and is conducted in the presence of cesium carbonate (Cs2CO3) . Another method involves the hydride reduction of 1,3-benzodithiole-2-thiones using reagents like diisobutylaluminum hydride (DIBAL) or borane-dimethyl sulfide complex (BH3×Me2S) in refluxing toluene .
Industrial Production Methods
Industrial production methods for 1,3-Benzodithiole, 2-methoxy- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodithiole, 2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or selenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like DIBAL and BH3×Me2S are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or selenol derivatives.
Substitution: Various substituted benzodithioles depending on the electrophile used.
Scientific Research Applications
1,3-Benzodithiole, 2-methoxy- has several scientific research applications:
Chemistry: It is used as a reagent for introducing cyclic dithioacetal functions into indoles and pyrroles.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique chemical structure.
Industry: It is used in the synthesis of fluorescent probes and other functional materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodithiole, 2-methoxy- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atoms can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodithiole-2-thione: Similar in structure but lacks the methoxy group.
Benzothiaselenole: Contains selenium instead of sulfur.
Dibenzodithiocine: A larger fused ring system with similar sulfur-containing rings.
Uniqueness
1,3-Benzodithiole, 2-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
53301-48-7 |
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Molecular Formula |
C8H8OS2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
2-methoxy-1,3-benzodithiole |
InChI |
InChI=1S/C8H8OS2/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5,8H,1H3 |
InChI Key |
KPDMNMPVXNLAMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1SC2=CC=CC=C2S1 |
Origin of Product |
United States |
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